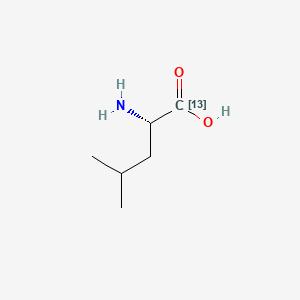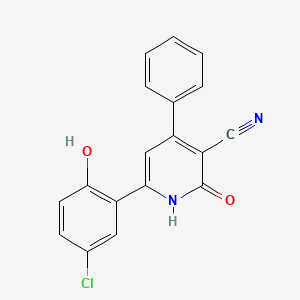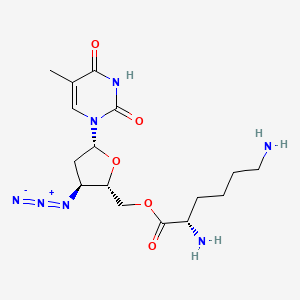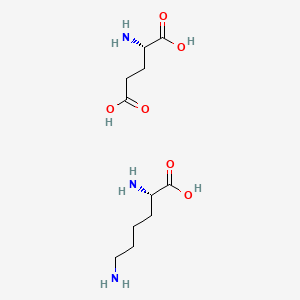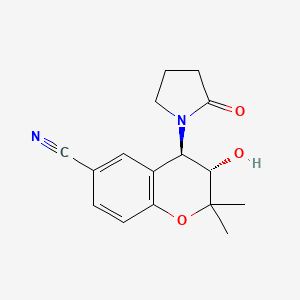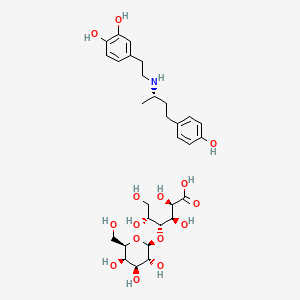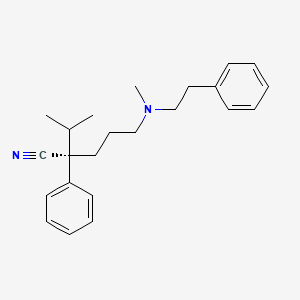![molecular formula C16H19N3O2S B1674999 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one](/img/structure/B1674999.png)
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one
Overview
Description
- It is characterized by its ability to disrupt disulfide bonds within proteins, affecting their structure and function.
- LOC14 has garnered attention due to its potential therapeutic applications.
LOC14: is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and redox regulation.
Scientific Research Applications
Chemistry: Researchers use LOC14 to study protein folding, disulfide bond dynamics, and redox processes.
Biology: It aids investigations into protein misfolding diseases, ER stress, and cellular responses.
Medicine: LOC14’s neuroprotective effects have been explored, and it may have therapeutic potential in neurodegenerative disorders.
Industry: While not directly used in industry, insights from LOC14 research can inform drug development and protein engineering.
In Vivo
In vivo studies have shown that 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one has a variety of anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, prostate, and ovarian cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound has been shown to possess anti-inflammatory and anti-oxidative activities in vivo.
In Vitro
In vitro studies have also shown that 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one has a variety of biological activities. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, prostate, and ovarian cancer cell lines. It has also been shown to inhibit the growth of tumors in cell culture. In addition, this compound has been shown to possess anti-inflammatory and anti-oxidative activities in cell culture.
Mechanism of Action
Target: LOC14 inhibits PDI, disrupting its chaperone function.
Pathways: By interfering with disulfide bond formation, LOC14 impacts protein stability, folding, and trafficking.
Neuroprotection: In brain tissue, LOC14 shows promise in mitigating ER stress and protecting neurons.
Biological Activity
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, this compound has been shown to possess anti-inflammatory and anti-oxidative activities in cell culture.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several key enzymes involved in cell proliferation, such as cyclin-dependent kinases and mitogen-activated protein kinases. In addition, this compound has been shown to inhibit the expression of several key cytokines involved in inflammation, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
The use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively stable and can be stored for long periods of time. In addition, this compound can be easily synthesized and is relatively inexpensive. However, one limitation is that this compound is not as potent as other compounds, such as steroids and other anti-inflammatory drugs.
Future Directions
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one has been studied extensively for its potential therapeutic applications. However, there are still many areas of research that need to be explored. Future research should focus on the development of more effective and selective inhibitors of cyclin-dependent kinases and mitogen-activated protein kinases. In addition, future research should focus on the development of more effective and selective inhibitors of cytokines involved in inflammation, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, future research should focus on the development of more effective and selective inhibitors of other key enzymes involved in cell proliferation, such as cyclin-dependent kinases and mitogen-activated protein kinases. Finally, future research should focus on the development of more effective and selective inhibitors of cancer cell growth and metastasis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Preparation Methods
Synthetic Routes: While specific synthetic routes for LOC14 are not widely documented, it can be synthesized through organic chemistry methods.
Reaction Conditions: Researchers have likely employed various reactions, such as condensation, cyclization, or functional group transformations, to obtain LOC14.
Industrial Production: Currently, there is no large-scale industrial production of LOC14, as it primarily serves as a research tool.
Chemical Reactions Analysis
Reaction Types: LOC14 may undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: Reagents like oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) could be involved.
Major Products: The specific products formed depend on the reaction conditions, but they likely involve modified disulfide bonds or altered functional groups.
Comparison with Similar Compounds
Uniqueness: LOC14’s potency as a PDI inhibitor sets it apart.
Similar Compounds: While no direct analogs exist, other PDI inhibitors (e.g., PACMA31, rutin) share some features.
properties
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
